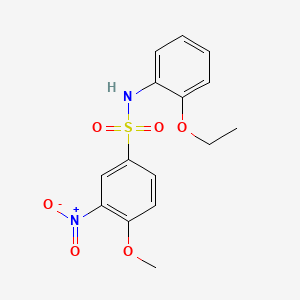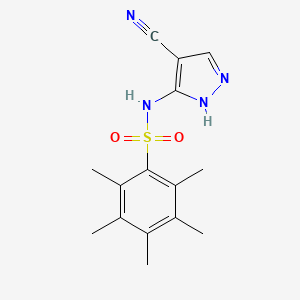
N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide, also known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Scientific Research Applications
N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and diabetes. In biochemistry, N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has been used as a tool to study the role of sulfonamides in enzyme inhibition and protein binding. In material science, N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has been explored as a potential building block for the synthesis of novel materials with unique properties.
Mechanism of Action
N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide acts as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH balance in the body. N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide binds to the active site of the enzyme and prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in the pH of the body fluids. This mechanism of action has been exploited in the development of N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide as a potential drug candidate for the treatment of diseases such as glaucoma and epilepsy.
Biochemical and physiological effects:
N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, and the modulation of insulin secretion. N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has also been found to exhibit anti-inflammatory and antioxidant properties, which may be useful in the treatment of diseases such as diabetes and cancer.
Advantages and Limitations for Lab Experiments
N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has several advantages for lab experiments, including its high solubility in organic solvents, its stability under different conditions, and its availability in pure form. However, N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the research on N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide, including the development of novel N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide derivatives with improved properties, the investigation of the mechanism of action of N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide in different biological systems, and the exploration of N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide as a potential building block for the synthesis of new materials with unique properties. Additionally, the potential applications of N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide in the treatment of diseases such as cancer, inflammation, and diabetes need to be further explored in preclinical and clinical studies.
Conclusion:
In conclusion, N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively. N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide, including the development of novel derivatives, investigation of its mechanism of action, and exploration of its potential applications in different fields.
Synthesis Methods
N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide can be synthesized using different methods, including the reaction of 4-cyano-1H-pyrazole-5-carboxylic acid with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography to obtain pure N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide.
properties
IUPAC Name |
N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-8-9(2)11(4)14(12(5)10(8)3)22(20,21)19-15-13(6-16)7-17-18-15/h7H,1-5H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBGUWNLUBNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=C(C=NN2)C#N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

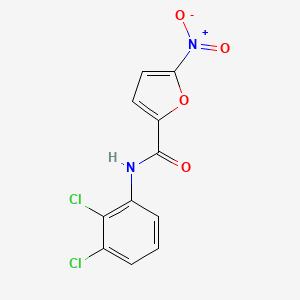
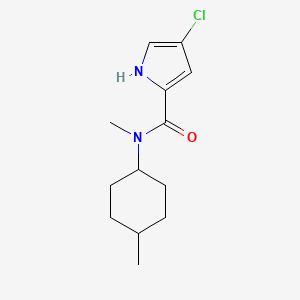
![3-[(4-bromophenyl)sulfonylamino]-N-(4-methoxyphenyl)-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B7540320.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)
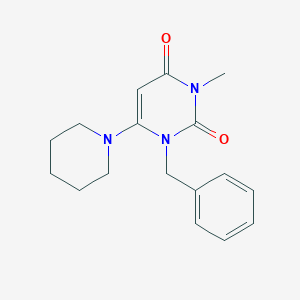
![N-[(4-ethylphenyl)methyl]-2-(3-oxo-1,4-benzothiazin-4-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7540346.png)
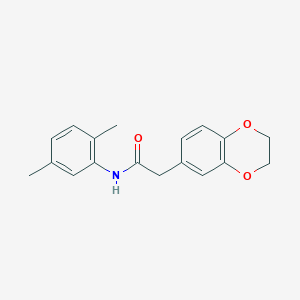
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B7540354.png)

![N-(2,5-dimethylpyrazol-3-yl)-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7540380.png)
![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(benzenesulfonamido)-4-methylsulfanylbutanoate](/img/structure/B7540395.png)
![4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide](/img/structure/B7540407.png)
